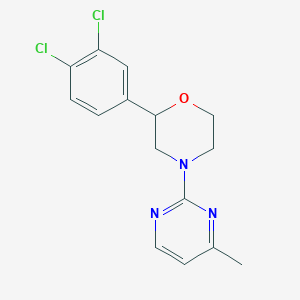
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine, also known as DMPM, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DMPM is a heterocyclic compound that belongs to the class of morpholine derivatives and is known for its remarkable biological activities.
作用机制
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes and proteins, such as acetylcholinesterase and COX-2, which are involved in the development of inflammatory and neurodegenerative diseases. This compound has also been found to modulate the expression of certain genes and proteins, such as Bcl-2 and p53, which play a critical role in regulating cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various in vitro and in vivo models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and enhance the activity of antioxidant enzymes. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has several advantages for use in lab experiments, such as its high purity, stability, and solubility in various solvents. However, its limitations include its relatively high cost and limited availability, which may hinder its widespread use in research.
未来方向
There are several potential future directions for 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine research. One area of interest is the development of novel this compound derivatives with improved biological activities and pharmacokinetic properties. Another potential direction is the investigation of this compound's potential as a therapeutic agent for the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanisms of this compound's biological activities and to identify potential drug targets.
Conclusion:
In conclusion, this compound is a promising synthetic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound has been found to exhibit a wide range of biological activities and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand this compound's mechanisms of action and to develop novel derivatives with improved biological activities.
合成方法
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with 4-methyl-2-nitro-pyrimidine, followed by reduction of the nitro group to an amino group and subsequent cyclization with morpholine. The final product is obtained after purification and isolation.
科学研究应用
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. This compound has been found to exhibit a wide range of biological activities, such as anti-tumor, anti-inflammatory, and anti-viral properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-10-4-5-18-15(19-10)20-6-7-21-14(9-20)11-2-3-12(16)13(17)8-11/h2-5,8,14H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUAFDAPDBOQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5402310.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5402311.png)
![2-[(4-bromophenyl)(hydroxy)methyl]cyclohexanone](/img/structure/B5402313.png)
![4-nitro-2-[(2-nitrovinyl)amino]phenol](/img/structure/B5402319.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5402327.png)
![1-allyl-4-[(4-ethoxyphenyl)acetyl]piperazine](/img/structure/B5402345.png)
![1-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5402352.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5402359.png)
![2-{1-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]pyrrolidin-2-yl}pyridine](/img/structure/B5402369.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5402375.png)
![N-{3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B5402383.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5402400.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5402408.png)
![3-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5402420.png)
